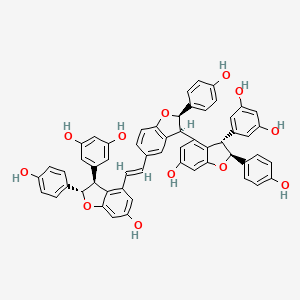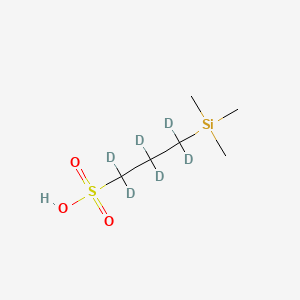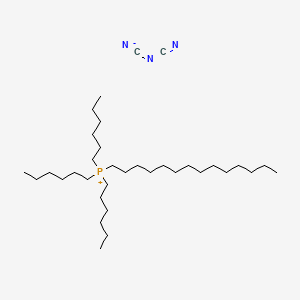
omega-Hydroxyheptacosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omega-hydroxyheptacosanoic acid is a omega-hydroxy fatty acid that is heptacosanoic acid substituted by a hydroxy group at position 27. It derives from a heptacosanoic acid.
Applications De Recherche Scientifique
1. Role in Inflammation and Cardiovascular Health
Omega-hydroxyheptacosanoic acid, as a part of omega-3 fatty acids, plays a significant role in reducing inflammation and providing cardiovascular health benefits. Studies have found that these fatty acids are involved in the production of bioactive mediators with anti-inflammatory properties, which are crucial in treating cardiovascular diseases and other chronic inflammatory conditions (Serhan, 2005).
2. Psychiatric Disorders
Research indicates a potential use of omega-3 fatty acids in the prevention and treatment of psychiatric disorders. Clinical trials have suggested statistically significant benefits in treating unipolar and bipolar depression, with promising results in other areas of psychiatry as well (Freeman et al., 2006).
3. Neuroprotection and Cognitive Health
Omega-3 fatty acids, including omega-hydroxyheptacosanoic acid, have been linked to neuroprotective effects. They are essential components of neuronal cell membranes and modulate brain cell signaling, potentially benefiting conditions like Alzheimer's disease, dementia, and other neurodegenerative disorders (Dyall, 2015).
4. Immune Modulation
These fatty acids exhibit immunomodulatory activities, influencing the immune system in various diseases, including autoimmunity and arthritis. However, the evidence from human trials regarding their efficacy in modulating the immune response is more mixed (Fritsche, 2006).
5. Potential in Cancer Therapy
Omega-3 fatty acids have been investigated for their role in malignancy and cancer cachexia. Clinical studies have shown the utility of omega-3 fatty acid supplementation in these conditions, with in vitro and animal studies helping to elucidate their antiproliferative actions (Jho et al., 2004).
6. Muscular Health
Recent studies suggest that omega-3 fatty acids may improve muscle mass and enhance physical function in both young and older adults. However, the evidence is mixed, and more studies are needed before recommending omega-3 supplementation for these purposes in clinical practice (Rossato et al., 2019).
Propriétés
Nom du produit |
omega-Hydroxyheptacosanoic acid |
|---|---|
Formule moléculaire |
C27H54O3 |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
27-hydroxyheptacosanoic acid |
InChI |
InChI=1S/C27H54O3/c28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)30/h28H,1-26H2,(H,29,30) |
Clé InChI |
FFLUQSARYRXOAS-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCCCCCO)CCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



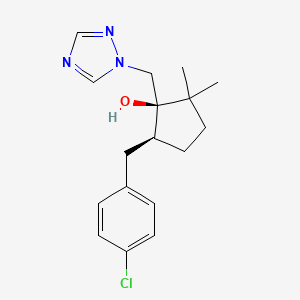
![2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)
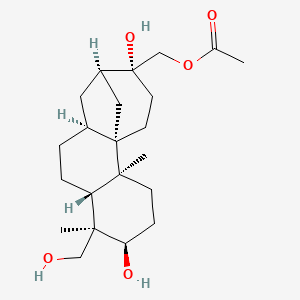
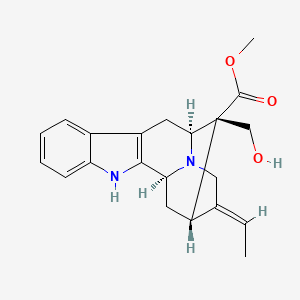
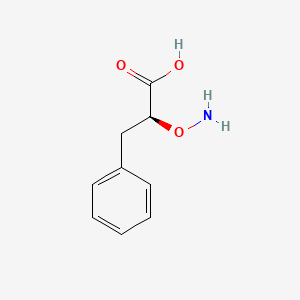
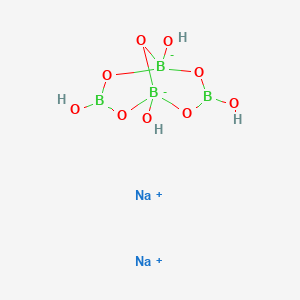
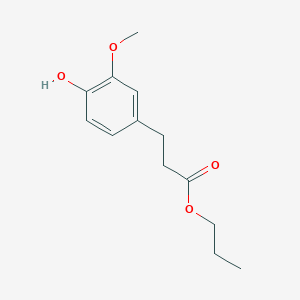
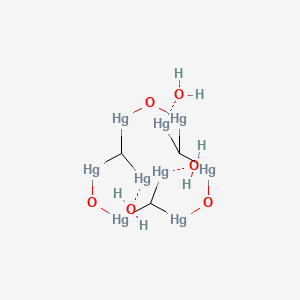
![(3R,3aS,7R,7aS)-3-[3-(4-acetylphenyl)-4-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1254988.png)
![6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine](/img/structure/B1254990.png)
![4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline](/img/structure/B1254994.png)
